4-benzyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxomorpholine-3-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-19-15(23)7-13-11-27-18(20-13)21-17(25)14-9-26-10-16(24)22(14)8-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3,(H,19,23)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXORJTCEMVICII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxomorpholine-3-carboxamide, a compound featuring a thiazole moiety, has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity. The thiazole ring is known for its versatility in medicinal chemistry, often linked to various pharmacological effects.
Antiviral Activity
Recent studies have shown that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of N-phenylbenzamide have demonstrated broad-spectrum antiviral effects against viruses like HBV, HIV-1, and HCV by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Thiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. For example, compounds with similar thiazole integration have shown significant cytotoxicity against Jurkat and A-431 cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Molecular dynamics simulations indicate that such compounds interact primarily through hydrophobic contacts with target proteins, which is crucial for their efficacy in inhibiting cancer cell proliferation and viral replication .
Case Study 1: Antiviral Screening
A study evaluated the anti-HBV activity of various thiazole derivatives, revealing that certain compounds could inhibit HBV replication effectively. The most promising candidates demonstrated IC50 values significantly lower than existing treatments, indicating their potential as therapeutic agents against drug-resistant strains .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of thiazole-containing compounds on cancer cell lines. The results indicated that modifications to the thiazole ring could enhance cytotoxicity, with some derivatives exhibiting potency comparable to established chemotherapeutics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazole/Thiazolidinone Derivatives
Key Observations:
Core Heterocycles: The target compound’s morpholine-thiazole hybrid is distinct from the thiazolidinone or simple thiazole cores in analogues . Morpholine rings are less common in these derivatives but may improve aqueous solubility compared to purely aromatic systems.
The benzyl group in the target compound and Compound 9 may enhance lipophilicity, but the 4-chlorobenzylidene substituent in Compound 9 introduces halogen-based electronic effects.
Pharmacological and Physicochemical Properties
- Urease Inhibition: Thiazolidinone derivatives like Compound 9 and N-Allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide exhibit potent urease inhibition, likely due to the thioxo group’s interaction with the enzyme’s nickel center. The target compound lacks the thioxo moiety, which may reduce urease affinity but could redirect activity toward other targets.
- Anticancer Potential: Thiazole derivatives in , such as 2-(2-(4-methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chlorides, showed IC50 values as low as 1.61 µg/mL against HepG-2 cells . The target compound’s methylamino-oxoethyl side chain may similarly engage in hydrogen bonding with kinase targets, though specific activity data are needed.
- Metabolic Stability : The morpholine ring in the target compound could enhance metabolic stability compared to compounds with ester or nitro groups (e.g., Compounds 12–13 in ), which are prone to hydrolysis or reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
